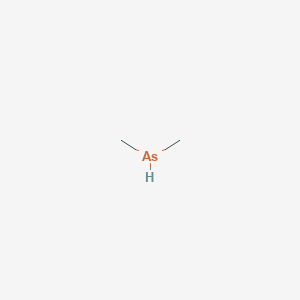

Arsine, dimethyl-

Descripción general

Descripción

Arsine, also known as arsane, is an inorganic compound with the formula AsH3 . It is a colorless, flammable, non-irritating toxic gas with a mild garlic odor . Arsine is formed when arsenic comes in contact with an acid . It is similar to a gas called stibine, which is formed when the metal antimony comes in contact with an acid . Arsine is used most commonly in the semiconductor and metals refining industries .

Synthesis Analysis

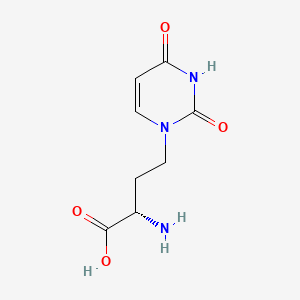

Arsenic can be transformed to arsine gas via hydride generation . The arsine gas is then delivered to an ozone chamber via a carrier gas flow for further reaction . This approach can detect arsenic levels on the order of 1 ppb .Molecular Structure Analysis

The molecular formula of dimethylarsinic acid is C2H7AsO2 . The IUPAC Standard InChI is InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3, (H,4,5) .Chemical Reactions Analysis

Arsine is a flammable, pyrophoric, and highly toxic pnictogen hydride gas . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .Physical And Chemical Properties Analysis

Arsine is a colorless gas with a faint, garlic-like odor . It is slightly soluble in water, with a boiling point of -80.4°F (-62.5°C) .Aplicaciones Científicas De Investigación

1. Ligand Behavior in Metal Complexes

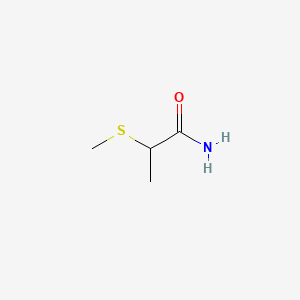

- Dimethyl(methylthio)arsine as a Ligand : Dimethyl(methylthio)arsine demonstrates unique ligand behavior, forming monodentate arsenic–metal bonds with transition metals like platinum and rhenium. These complexes have been studied for their structural characteristics and stability, providing insights into arsenic coordination chemistry (Abel & Beckett, 1987).

2. Analytical Chemistry and Speciation

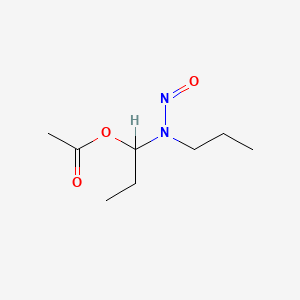

- Hydride Generation – Gas Phase Molecular Absorption Spectrometry : A method using sodium borohydride reduction of arsenic compounds, including dimethylarsinic acid, demonstrates an advanced technique for arsenic speciation in analytical chemistry (Sanz-Asensio et al., 1997).

- Arsenic Metabolites Analysis : A technique using pH-specific hydride generation atomic absorption spectrometry allows for the selective analysis of various arsenic metabolites, including dimethylated arsenicals, in biological matrices (Devesa et al., 2004).

3. Molecular Structure Studies

- Molecular Structure of Dimethyl(trifluorosilyl)arsine : Research on the molecular structure of dimethyl(trifluorosilyl)arsine, a related compound, contributes to the understanding of bond characteristics and geometric parameters in arsenic compounds (Oberhammer & Demuth, 1976).

4. Environmental and Biological Impacts

- Biotransformation of Dimethylarsinic Acid : Studies on the metabolism of dimethylarsinic acid in different organisms, including its transformation and excretion, shed light on environmental and health impacts of arsenic compounds (Marafante et al., 1987).

- Determination of Trivalent Methylated Arsenicals : Investigating the presence of trivalent methylated arsenicals, including dimethyl arsenicals, in biological samples highlights their role in the toxicity and metabolism of arsenic, contributing to our understanding of arsenic-related health risks (Del Razo et al., 2001).

5. Synthesis and Chemical Reactions

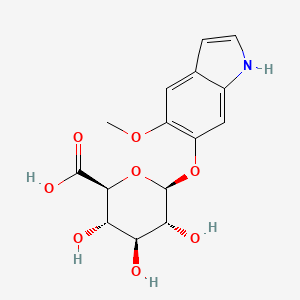

- Synthesis of Arsenic-Containing Ribosides : The preparation of arsenic-containing ribosides using dimethylarsinic compounds illustrates the versatility of these compounds in organic synthesis and their potential applications in medicinal chemistry (Liu, O'brien & Irgolic, 1996).

6. Technological Applications

- Low-Temperature GaAs Metalorganic Chemical Vapor Deposition : Using dimethylamine gallane and arsine, including dimethylarsine analogs, in the low-temperature growth of GaAs layers showcases the application of these compounds in semiconductor technology (Yamauchi & Kobayashi, 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7As/c1-3-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNBMOGARBJBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870647 | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsine, dimethyl- | |

CAS RN |

593-57-7 | |

| Record name | Dimethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)